N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide
Description
N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a morpholine ring substituted with a carboxamide group and a hydroxy-phenylpentyl side chain, which contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-15(23)11-17(16-9-7-6-8-10-16)12-21-18(24)22-13-19(2,3)25-20(4,5)14-22/h6-10,15,17,23H,11-14H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUOZZHFDEVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)N1CC(OC(C1)(C)C)(C)C)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide typically involves multiple steps:
Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxy group under basic conditions to form the hydroxy-phenylpentyl intermediate.
Morpholine Ring Formation: The intermediate is then reacted with 2,2,6,6-tetramethylmorpholine in the presence of a suitable catalyst to form the morpholine ring.
Carboxamide Formation: Finally, the morpholine derivative is treated with a carboxylating agent to introduce the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpentyl side chain may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-2-phenylpentyl)-4-methyl-1-azepanecarboxamide: Similar structure but with an azepane ring instead of a morpholine ring.
N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylpiperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(4-hydroxy-2-phenylpentyl)-2,2,6,6-tetramethylmorpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The tetramethyl substitution on the morpholine ring enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
